![molecular formula C21H20F3NO7S B2368600 ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866134-81-8](/img/structure/B2368600.png)
ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a useful research compound. Its molecular formula is C21H20F3NO7S and its molecular weight is 487.45. The purity is usually 95%.
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Biological Activity
Ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzoxazine core : A bicyclic structure that contributes to its stability and reactivity.
- Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
- Methoxy and sulfonyl substituents : These functional groups are often associated with increased interaction with biological targets.
The molecular formula is C21H23N2O8S with a molecular weight of 449.47 g/mol .
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of benzoxazine derivatives. For example, derivatives similar to this compound have shown significant activity against various parasites, including Trypanosoma brucei and Leishmania species.
In vitro assays have demonstrated that certain benzoxazine derivatives exhibit IC50 values in the low micromolar range, indicating potent activity against these pathogens while maintaining low cytotoxicity towards mammalian cells .
Anticancer Activity
Benzoxazine compounds have also been investigated for their anticancer properties. The presence of the trifluoromethyl group has been linked to enhanced interactions with cancer cell receptors. Some studies report that derivatives of benzoxazines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
- Toxicity Studies :
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C21H20F3NO7S, with a molecular weight of 487.45 g/mol. The compound includes a benzoxazine ring structure, which is known for its diverse biological activities. The presence of trifluoromethyl and methoxy groups enhances its lipophilicity and potentially its biological efficacy.
Anticancer Potential
Research has indicated that derivatives of benzoxazine compounds exhibit anticancer properties. Studies involving similar structures have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may share these properties due to its structural similarities with known anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. For instance, studies on related compounds have demonstrated their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). This suggests that ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate could be explored further for similar therapeutic applications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzoxazine framework followed by the introduction of substituents like the trifluoromethyl and methoxy groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
In a study published in Science Reports, researchers synthesized a series of benzoxazine derivatives, including compounds structurally related to this compound. These derivatives showed promising anticancer activity against human breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
A study focusing on enzyme inhibition reported that compounds similar to this compound were tested against α-glucosidase and acetylcholinesterase. The results showed significant inhibitory activity, suggesting potential applications in managing diabetes and Alzheimer's disease .
Properties
IUPAC Name |
ethyl 6-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO7S/c1-3-31-20(27)18-12-25(16-9-13(10-19(26)30-2)7-8-17(16)32-18)33(28,29)15-6-4-5-14(11-15)21(22,23)24/h4-9,11,18H,3,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWQDTPRXVHDRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)CC(=O)OC)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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